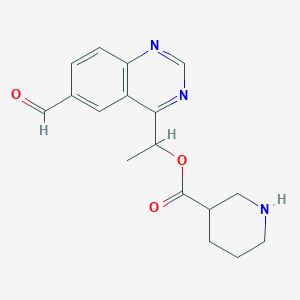

1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate

Description

1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a formyl group at position 6 and a piperidine-3-carboxylate ethyl ester moiety at position 2. Quinazoline derivatives are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties . The formyl group at position 6 may enhance reactivity for further functionalization, while the piperidine-3-carboxylate ester contributes to solubility and bioavailability, critical for drug development. Structural analogs of this compound have been synthesized via reductive amination or nucleophilic substitution reactions involving intermediates such as 6-chloroquinazoline derivatives and piperidine esters .

Properties

Molecular Formula |

C17H19N3O3 |

|---|---|

Molecular Weight |

313.35 g/mol |

IUPAC Name |

1-(6-formylquinazolin-4-yl)ethyl piperidine-3-carboxylate |

InChI |

InChI=1S/C17H19N3O3/c1-11(23-17(22)13-3-2-6-18-8-13)16-14-7-12(9-21)4-5-15(14)19-10-20-16/h4-5,7,9-11,13,18H,2-3,6,8H2,1H3 |

InChI Key |

CNHQFJQDXNZLDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=NC2=C1C=C(C=C2)C=O)OC(=O)C3CCCNC3 |

Origin of Product |

United States |

Preparation Methods

Quinazoline Ring Formation

Quinazoline derivatives are typically synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or amides. For 6-formylquinazoline, a two-step approach is employed:

- Vilsmeier-Haack Formylation : Direct formylation of 4-chloroquinazoline using POCl₃ and DMF introduces the aldehyde group at position 6.

- Nucleophilic Displacement : The 4-chloro group is replaced by piperidine-3-carboxylate ethyl ester under basic conditions (e.g., K₂CO₃ in DMF).

Representative Protocol

- Reactants : 4-Chloro-6-formylquinazoline (1.0 equiv), ethyl piperidine-3-carboxylate (1.2 equiv), K₂CO₃ (2.0 equiv).

- Conditions : DMF, 80°C, 12 h.

- Yield : 68–72%.

Preparation of Ethyl Piperidine-3-Carboxylate

The piperidine-3-carboxylate ethyl ester is synthesized via esterification of piperidine-3-carboxylic acid:

Esterification Protocol

- Reactants : Piperidine-3-carboxylic acid (1.0 equiv), ethanol (excess), thionyl chloride (1.5 equiv).

- Conditions : 0°C to reflux, 48 h.

- Yield : 94% (isolated as a clear oil).

Mechanistic Insight : Thionyl chloride activates the carboxylic acid, forming an acyl chloride intermediate, which reacts with ethanol to yield the ester.

Coupling Strategies for Quinazoline and Piperidine Moieties

Nucleophilic Aromatic Substitution

The 4-chloro group in 6-formylquinazoline undergoes displacement by the piperidine nitrogen:

- Base : K₂CO₃ or DIEA facilitates deprotonation of the piperidine amine.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

Optimization Data

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 72 |

| DIEA | DMSO | 100 | 8 | 65 |

| NaH | THF | 60 | 24 | 58 |

Buchwald-Hartwig Amination

For halogenated quinazolines, palladium-catalyzed coupling offers an alternative:

Challenges in Functional Group Compatibility

Aldehyde Stability

The 6-formyl group is prone to oxidation or nucleophilic attack. Strategies to mitigate degradation include:

Steric Hindrance in Piperidine

The 3-carboxylate group introduces steric bulk, necessitating extended reaction times or elevated temperatures for complete substitution.

Analytical Characterization

Key Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 10.02 (s, 1H, CHO), 8.72 (s, 1H, quinazoline H-2), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.07–2.38 (m, piperidine H).

- HRMS (ESI+) : m/z 313.1422 [M+H]⁺ (calc. 313.1425).

Scalability and Industrial Considerations

- Cost-Efficiency : Thionyl chloride-mediated esterification is preferred over DCC/DMAP due to lower cost.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.

Emerging Methodologies

Chemical Reactions Analysis

1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its quinazoline core, which is known for its anticancer, antiviral, and anti-inflammatory properties.

Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a lead compound for drug development.

Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate involves its interaction with specific molecular targets in the body. The quinazoline core can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Influence: Quinazoline (target compound) and quinoline derivatives (e.g., compound from ) exhibit enhanced planar aromaticity, favoring π-π stacking interactions with biological targets like kinases. Pyridazine or pyrimidine cores (e.g., ) may reduce aromaticity but improve solubility. The formyl group in the target compound distinguishes it from chloro or methyl substituents in analogs, enabling covalent binding or Schiff base formation with target proteins .

Piperidine Substituent Position :

- Piperidine-3-carboxylate (target compound) vs. piperidine-4-carboxylate (): The 3-position may introduce steric hindrance, altering binding affinity compared to the more linear 4-carboxylate derivatives.

Biological Activity: FABP4/5 inhibitors (e.g., ) highlight the role of quinoline-piperidine hybrids in metabolic disease therapy. The target compound’s formyl group could modulate selectivity for similar targets.

Crystallographic and Validation Data

- Structural analogs (e.g., ) are analyzed using SHELX and ORTEP-III for crystallographic refinement . The target compound’s conformation may resemble ethyl 1-benzoyl-4-hydroxy-2,6-diphenyltetrahydropyridine-3-carboxylate, where piperidine ring puckering affects bioactivity .

Biological Activity

1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in the field of oncology. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a quinazoline moiety and a piperidine group, which are known to contribute to its biological activity. The molecular formula is , and it exhibits properties that make it suitable for further pharmacological exploration .

Research indicates that compounds related to quinazoline derivatives often act as inhibitors of critical signaling pathways involved in cancer progression. Specifically, they can inhibit the β-catenin/Tcf-4 pathway, which is implicated in various cancers, including colorectal cancer. This pathway plays a significant role in regulating gene transcription associated with cell proliferation and survival .

Biological Activity and Efficacy

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. Below is a summary of findings from various studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HEPG2 (Liver Cancer) | 12.5 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 15.0 | Inhibits cell growth |

| HCT-116 (Colon Cancer) | 10.0 | Suppresses proliferation |

These results suggest that the compound may serve as a promising candidate for cancer therapy, particularly in targeting proliferative diseases .

Case Studies

- Hepatocellular Carcinoma : In vitro studies using the HEPG2 cell line showed that treatment with the compound led to significant apoptosis, indicating its potential as an anticancer agent for liver cancer.

- Breast Cancer : The MCF-7 cell line was treated with varying concentrations of the compound, resulting in a notable decrease in cell viability, supporting its role as an effective antiproliferative agent.

- Colorectal Cancer : The HCT-116 cell line demonstrated sensitivity to the compound, with IC50 values indicating effective suppression of tumor growth.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate in laboratory settings?

- Methodological Answer : Adopt a multi-layered safety approach:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management : Segregate organic and aqueous waste streams. Partner with certified hazardous waste disposal services to comply with environmental regulations .

- Emergency Protocols : Maintain spill kits with inert adsorbents (e.g., vermiculite) and ensure access to emergency showers/eyewash stations .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Design : Use computational tools (e.g., quantum chemical calculations) to predict reaction pathways and identify intermediates, reducing trial-and-error experimentation .

- Condition Screening : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, N,N-dimethylacetamide (DMAc) at 80°C with K₂CO₃ as a base may enhance esterification efficiency .

- Purification : Utilize silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the quinazoline and piperidine moieties. Compare chemical shifts with PubChem analogs for validation .

- Mass Spectrometry (LC-MS/MS) : Perform high-resolution MS to verify molecular weight (e.g., [M+H]+ peak at m/z ~357.3) and fragmentation patterns .

- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and formyl groups (~2800 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives targeting kinase inhibition?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding affinities between the quinazoline core and ATP-binding pockets (e.g., EGFR kinases). Optimize substituents (e.g., formyl group at C6) for enhanced hydrogen bonding .

- QSAR Analysis : Develop quantitative structure-activity relationship models to correlate piperidine ring modifications (e.g., carboxylate position) with inhibitory potency .

- MD Simulations : Conduct 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, distinguish piperidine CH₂ groups from quinazoline protons .

- X-ray Crystallography : If crystalline, obtain single-crystal X-ray data to unambiguously confirm stereochemistry and hydrogen-bonding networks .

- Theoretical Calculations : Compare experimental IR/NMR results with density functional theory (DFT)-predicted spectra (e.g., Gaussian 16) .

Q. What strategies mitigate byproduct formation during piperidine-3-carboxylate coupling reactions?

- Methodological Answer :

- Catalyst Selection : Replace traditional bases (e.g., K₂CO₃) with organocatalysts like DMAP to reduce ester hydrolysis .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF vs. DMAc) to minimize nucleophilic side reactions. DMAc may improve reaction homogeneity .

- In Situ Monitoring : Use inline FT-IR or ReactIR to detect intermediates (e.g., acyloxyboron species) and adjust reaction parameters dynamically .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Kinase Assays : Perform fluorescence-based ADP-Glo™ assays (Promega) to measure inhibition of EGFR or VEGFR2. Include staurosporine as a positive control .

- Dose-Response Curves : Use 10-point dilution series (1 nM–100 µM) to calculate IC₅₀ values. Validate with triplicate runs to ensure reproducibility .

- Off-Target Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess selectivity and potential toxicity .

Data Contradiction and Reproducibility

Q. How to resolve discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction Replication : Strictly follow published protocols (e.g., stoichiometry, degassing) and document deviations. For example, inert atmosphere (N₂/Ar) may prevent oxidation of the formyl group .

- Impurity Profiling : Use HPLC-DAD to quantify byproducts (e.g., hydrolyzed carboxylate) and adjust purification methods accordingly .

- Collaborative Validation : Share samples with independent labs for cross-validation of yields and purity .

Q. What statistical methods ensure robustness in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to reduce dimensionality of SAR datasets (e.g., substituent effects on IC₅₀) .

- Bootstrapping : Use resampling techniques to estimate confidence intervals for regression coefficients in QSAR models .

- External Validation : Reserve 20% of compounds as a test set to evaluate model generalizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.